molecular formula C9H12BrN B13648938 2-Bromo-5-isobutylpyridine

2-Bromo-5-isobutylpyridine

Cat. No.: B13648938
M. Wt: 214.10 g/mol
InChI Key: BKTWPYSXVLGNIB-UHFFFAOYSA-N
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Description

2-Bromo-5-isobutylpyridine (CAS: 1353855-55-6) is a brominated pyridine derivative with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol . Its structure features a bromine atom at the 2-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 5-position of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the bromine atom's role as a leaving group. The isobutyl substituent introduces steric bulk and moderate electron-donating effects via induction, which can influence reactivity and regioselectivity in subsequent transformations .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-5-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

BKTWPYSXVLGNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-isobutylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isobutylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precision and safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds are formed through the coupling reactions.

    Reduction: The major product is 5-isobutylpyridine.

Scientific Research Applications

2-Bromo-5-isobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutylpyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is activated by a palladium catalyst, facilitating the formation of a carbon-carbon bond with a boronic acid. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromopyridines

The following table compares 2-Bromo-5-isobutylpyridine with analogous brominated pyridine derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
This compound 1353855-55-6 C₉H₁₂BrN 214.1 2-Br, 5-isobutyl Steric bulk enhances selectivity in coupling reactions; used in pharmaceutical intermediates .
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-methyl Smaller substituent reduces steric hindrance; common in agrochemical synthesis .
5-Bromo-2-iodopyridine 3430-21-5 C₅H₃BrIN 283.89 5-Br, 2-I Dual halogenation enables sequential functionalization; used in OLED material synthesis .
2-Bromo-5-isopropylpyridine - C₈H₁₀BrN 200.08 2-Br, 5-isopropyl Reduced steric bulk compared to isobutyl; intermediate in ligand design .
5-Bromo-2-methoxypyridine 13472-85-0 C₆H₆BrNO 204.02 5-Br, 2-OCH₃ Methoxy group directs electrophilic substitution; precursor to bioactive molecules .
5-Bromo-2-(2-methoxyphenyl)pyridine 1194683-55-0 C₁₂H₁₀BrNO 280.12 5-Br, 2-(2-methoxyphenyl) Extended conjugation enables use in optoelectronic materials .

Substituent Effects on Reactivity

  • Steric Influence : The isobutyl group in this compound imposes greater steric hindrance than methyl (2-Bromo-3-methylpyridine) or isopropyl (2-Bromo-5-isopropylpyridine) substituents. This can slow reaction kinetics but improve regioselectivity in metal-catalyzed couplings .
  • Electronic Effects : Alkyl groups (e.g., isobutyl, isopropyl) donate electrons via induction, mildly activating the pyridine ring toward electrophilic substitution. In contrast, methoxy groups (5-Bromo-2-methoxypyridine) donate electrons via resonance, significantly altering reaction pathways .
  • Halogen Diversity : 5-Bromo-2-iodopyridine’s dual halogens enable sequential functionalization, whereas this compound’s single bromine limits reactivity to single substitution events .

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